molecular formula C14H17NO2S B14343603 3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane CAS No. 93005-44-8

3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane

Cat. No.: B14343603
CAS No.: 93005-44-8
M. Wt: 263.36 g/mol
InChI Key: LEMPHGLQXYXESX-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-3-azatricyclo[32202,4]nonane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane typically involves multi-step organic reactions. One common method includes the reaction of phenylsulfonyl chloride with a suitable tricyclic amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tricyclic structure provides rigidity and stability, which can be advantageous in certain applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylsulfonyl)-3-azabicyclo[3.3.2]decane
  • 3-(2,2-Dichloroacetyl)-3-azabicyclo[3.2.2]nonane
  • 3-(3-Phenoxypropyl)-3-azabicyclo[3.2.2]nonane hydrochloride

Uniqueness

3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

CAS No.

93005-44-8

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

3-(benzenesulfonyl)-3-azatricyclo[3.2.2.02,4]nonane

InChI

InChI=1S/C14H17NO2S/c16-18(17,12-4-2-1-3-5-12)15-13-10-6-7-11(9-8-10)14(13)15/h1-5,10-11,13-14H,6-9H2

InChI Key

LEMPHGLQXYXESX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3C2N3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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